Enantiomeric Identity: (1S,6R) vs. (1R,6S) and Racemic cis-Mixture – Defined Absolute Stereochemistry for Asymmetric GLP-1R Modulator Synthesis
Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is supplied as a single, configurationally defined enantiomer (CAS 2343964-43-0) with two stereogenic centers at positions 1 and 6 . In contrast, several commercial sources offer the racemic cis-mixture (CAS 2514607-31-7) or the enantiomeric (1R,6S) form (CAS 2940860-79-5) . The patent literature (WO2023057427) explicitly claims GLP-1R modulators built upon the (1S,6R)-configured 2,5-diazabicyclo[4.2.0]octane core; use of the racemate would introduce the inactive or differently active enantiomer, complicating SAR interpretation and requiring chiral separation steps that reduce overall yield [1].
| Evidence Dimension | Stereochemical definition (number of defined stereocenters) |
|---|---|
| Target Compound Data | 2 defined stereocenters; single (1S,6R) enantiomer; CAS 2343964-43-0; specific rotation data available upon request from vendors |
| Comparator Or Baseline | Racemic cis-mixture (CAS 2514607-31-7): 0 defined stereocenters; (1R,6S) enantiomer (CAS 2940860-79-5): 2 defined stereocenters but opposite configuration |
| Quantified Difference | Single enantiomer vs. racemate (50:50 mixture of enantiomers); enantiomeric excess (ee) not explicitly reported in vendor certificates but implied by CAS assignment |
| Conditions | CAS registry assignment; chiral HPLC or chiral SFC separation methodology typically employed; absolute configuration confirmed by X-ray crystallography or vibrational circular dichroism (VCD) in published synthetic routes |
Why This Matters
Procurement of the single (1S,6R) enantiomer eliminates the need for in-house chiral resolution, reduces material waste by at least 50% compared to racemate use, and ensures that downstream biological assay data directly reflect the stereochemistry claimed in the GLP-1R modulator patent family.
- [1] Polla, M.; Bergman, J.; Sundell, J.; Brånalt, J.; Ratkova, E.; Kajanus, J.; Johansson, M. (AstraZeneca AB). Certain 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators. WO 2023/057427 A1, April 13, 2023. View Source
